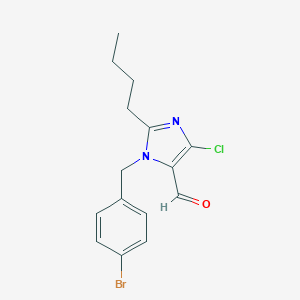

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Übersicht

Beschreibung

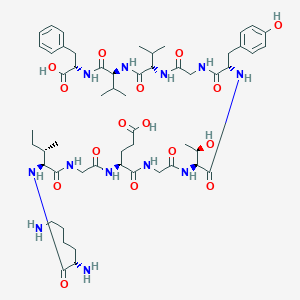

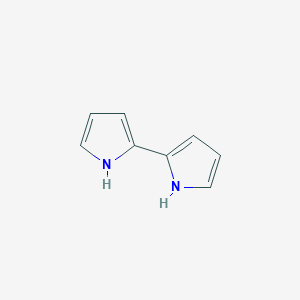

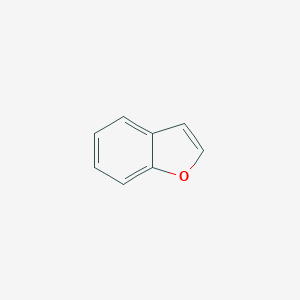

The compound "1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the palladium-catalyzed arylation of aldehydes with bromo-substituted imidazoline carbene ligands is a method that can be used to introduce aryl groups into aldehydes, which could be a step in the synthesis of such compounds . Additionally, the use of chloramine-T for the generation of 1,3-dipoles, which can lead to the formation of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions, is another synthetic approach that could potentially be applied to the synthesis of "1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde" .

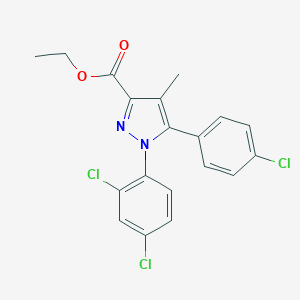

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using X-ray diffraction analysis. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was elucidated using this technique . The crystal structure analysis can reveal important intermolecular interactions such as hydrogen bonding and halogen contacts, which are crucial for the stability of the crystal lattice .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. The presence of the aldehyde group in "1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde" suggests that it could participate in nucleophilic addition reactions. The bromo-substituent also indicates the potential for further functionalization through nucleophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions .

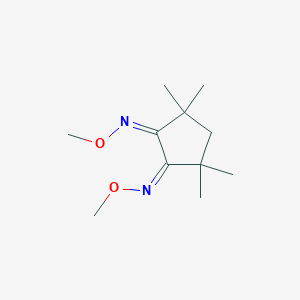

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary significantly depending on their substitution pattern. Photophysical studies of related compounds show that the emission spectrum and quantum yield can change with solvent polarity, indicating solvatochromic behavior . The crystal structure is often stabilized by various non-covalent interactions, which can be analyzed using techniques like Hirshfeld fingerprint plots and QTAIM analysis . Additionally, the use of ionic liquids as catalysts in the synthesis of imidazole derivatives underlines the importance of exploring green chemistry approaches for their preparation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

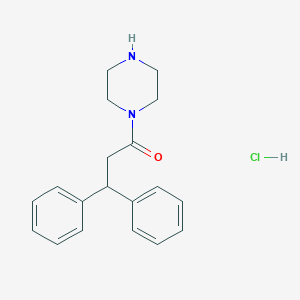

Synthesis of Heterocyclic Compounds :1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and its derivatives are key intermediates in the synthesis of various biologically active heterocyclic compounds. For instance, Gaonkar and Rai (2010) demonstrated the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles, emphasizing its utility in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010). Additionally, Chornous et al. (2011) explored the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives from similar imidazole carbaldehydes, highlighting the versatility of these compounds in chemical synthesis (Chornous, Grozav, & Vovk, 2011).

Crystal Structure Analysis :Understanding the crystal structure of imidazole derivatives is crucial for their application in various fields. Ambalavanan et al. (2003) detailed the crystal structures of two imidazole derivatives, providing insights into their molecular conformation and stabilization mechanisms (Ambalavanan et al., 2003).

Green Chemistry and Catalysis

Eco-friendly Synthesis Protocols :The compound has been used in eco-friendly synthesis protocols. Kumar et al. (2020) described an efficient and eco-friendly protocol for the N-alkylation of secondary heterocyclic amines using a sugar-urea-salt eutectic mixture, highlighting the compound's role in sustainable chemistry practices (Kumar et al., 2020).

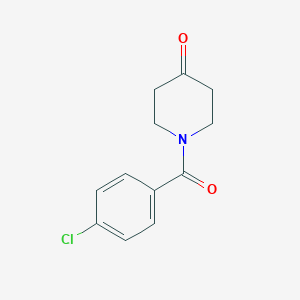

Antioxidant and Antimicrobial Properties

Antioxidant Studies :Imidazole derivatives, including those derived from 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, have been studied for their antioxidant properties. Nikhila et al. (2020) synthesized novel Schiff bases of benzo[4, 5]imidazo[2, 1-b]thiazole and evaluated their antioxidant activities, demonstrating significant inhibitory properties (Nikhila, Batakurki, & Yallur, 2020).

Antimicrobial Activity :The antimicrobial potential of imidazole derivatives has been a subject of interest. Maheta, Patel, and Naliapara (2012) prepared a series of imidazole derivatives and tested their antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Maheta, Patel, & Naliapara, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAOUKIOMHLRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433257 | |

| Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | |

CAS RN |

143722-29-6 | |

| Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)